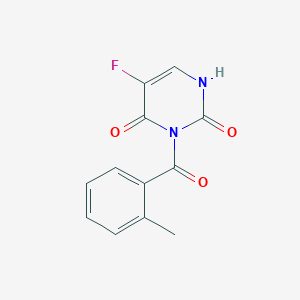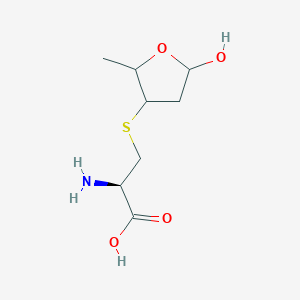![molecular formula C9H14O2 B12899337 Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
Cis-octahydro-2H-cyclohepta[b]furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-octahydro-2H-cyclohepta[b]furan-2-one (CHF) belongs to the class of heteroazulenes. Its functionalized derivatives exhibit interesting inotropic character . Researchers have utilized CHFs as starting materials for the total synthesis of natural products. Additionally, stable methylium and tropylium ions connected with CHF have been studied for their UV-visible absorption properties .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of CHF involves sequential iodation and Suzuki–Miyaura coupling reactions. These one-pot procedures lead to the formation of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones .
Reaction Conditions::- Iodation: The introduction of aryl groups at both the 3- and 8-positions significantly influences the electronic properties of CHFs.
- Suzuki–Miyaura Coupling: This cross-coupling reaction connects arylboronic acids with aryl halides, resulting in the desired compound.
Industrial Production:: While CHF is primarily synthesized in research laboratories, its industrial-scale production methods are not widely reported.
Analyse Chemischer Reaktionen
CHF undergoes various reactions:
Oxidation: CHF can be converted to azulene derivatives through reactions with olefins and reactive intermediates.
Substitution: Reactions with enamines, silyl enol ether, and active methylene compounds lead to diverse products.
Common reagents include arylboronic acids, iodine, and palladium catalysts. The major products formed depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
CHF finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: In studies related to its inotropic properties.
Medicine: Although not directly used as a drug, its derivatives may inspire drug design.
Industry: Its unique structure may have applications in materials science.
Wirkmechanismus
The exact mechanism by which CHF exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Vergleich Mit ähnlichen Verbindungen
CHF’s uniqueness lies in its heteroazulene structure. Similar compounds include other heteroazulenes and related derivatives.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(3aR,8aR)-3,3a,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-2-one |
InChI |
InChI=1S/C9H14O2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h7-8H,1-6H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
BLYGHAHUKQLNAC-HTQZYQBOSA-N |
Isomerische SMILES |
C1CC[C@@H]2CC(=O)O[C@@H]2CC1 |
Kanonische SMILES |
C1CCC2CC(=O)OC2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)





![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
